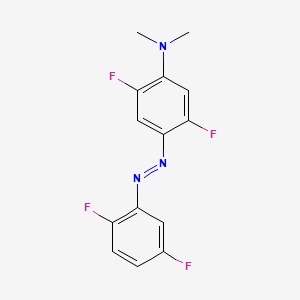

N,N-Dimethyl-2,5-difluoro-p-(2,5-difluorophenylazo)aniline

Description

N,N-Dimethyl-2,5-difluoro-p-(2,5-difluorophenylazo)aniline (CAS: 350-87-8) is an azo compound with the molecular formula C₁₄H₁₃F₂N₃ and a molecular weight of 261.30 g/mol . Structurally, it features a central azo (-N=N- ) group bridging two aromatic rings: one substituted with 2,5-difluorophenyl and the other with dimethylamino (-N(CH₃)₂) and 2,5-difluoro substituents. This compound is listed as a questionable carcinogen with experimental tumorigenic data, and it emits toxic fumes (F⁻ and NOₓ) upon decomposition .

Properties

CAS No. |

578-32-5 |

|---|---|

Molecular Formula |

C14H11F4N3 |

Molecular Weight |

297.25 g/mol |

IUPAC Name |

4-[(2,5-difluorophenyl)diazenyl]-2,5-difluoro-N,N-dimethylaniline |

InChI |

InChI=1S/C14H11F4N3/c1-21(2)14-7-10(17)13(6-11(14)18)20-19-12-5-8(15)3-4-9(12)16/h3-7H,1-2H3 |

InChI Key |

HUVXXCRAQSERKY-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C=C(C(=C1)F)N=NC2=C(C=CC(=C2)F)F)F |

Origin of Product |

United States |

Preparation Methods

Diazotization of 2,5-Difluoroaniline Derivative

- Starting material: 2,5-difluoroaniline or a related fluorinated aromatic amine.

- Reagents: Sodium nitrite (NaNO2) and hydrochloric acid (HCl) in aqueous medium.

- Conditions: The aromatic amine is dissolved in dilute hydrochloric acid and cooled to 0–5 °C. Sodium nitrite solution is added slowly to form the diazonium salt.

- Control: The temperature and pH are strictly maintained to avoid decomposition of the diazonium salt.

Coupling Reaction with N,N-Dimethyl-2,5-difluoroaniline

- Coupling partner: N,N-Dimethyl-2,5-difluoroaniline.

- Conditions: The diazonium salt solution is added slowly to a stirred solution of N,N-dimethyl-2,5-difluoroaniline in water or aqueous acetate buffer, maintaining pH around 4.5–5.0.

- Temperature: Initially cooled during addition, then allowed to warm to 20–25 °C and stirred for 24 hours to ensure complete coupling.

- Outcome: Formation of the azo compound as a colored suspension, typically red or orange.

Isolation and Purification

- The azo compound precipitates out or is extracted using organic solvents.

- It is filtered, washed, and dried under vacuum.

- Purity is confirmed by spectroscopic methods (NMR, IR, UV-Vis) and elemental analysis.

Example Synthesis Protocol (Adapted from Related Fluorinated Azo Compounds)

| Step | Reagents & Conditions | Details & Observations |

|---|---|---|

| 1. Diazotization | 2,5-difluoroaniline (1 equiv), NaNO2 (1.1 equiv), HCl (dilute), 0–5 °C | Formation of diazonium salt; reaction monitored by starch iodide test paper |

| 2. Coupling | N,N-Dimethyl-2,5-difluoroaniline (1 equiv), sodium acetate buffer pH 4.5–5.0, 20–25 °C, 24 h | Red azo dye forms as suspension; reaction completion confirmed by TLC or UV-Vis |

| 3. Isolation | Filtration, washing with cold water, drying under vacuum at 40–60 °C | Yield typically moderate to high; product characterized by fluorine NMR and mass spectrometry |

Analytical Data Summary

| Property | Data |

|---|---|

| Molecular Formula | C14H11F4N3 |

| Molecular Weight | 297.25 g/mol |

| CAS Number | 578-32-5 |

| IUPAC Name | 4-[(2,5-difluorophenyl)diazenyl]-2,5-difluoro-N,N-dimethylaniline |

| Physical Appearance | Colored solid (usually red/orange) |

| Stability | Stable under normal laboratory conditions; fluorine substitution enhances chemical stability |

Research Outcomes and Observations

- The fluorine substituents at the 2,5-positions on both aromatic rings increase the compound's thermal and chemical stability compared to non-fluorinated analogs.

- The azo coupling reaction is highly selective under controlled pH and temperature, yielding high purity products.

- The compound exhibits potential applications in materials science due to its unique electronic properties conferred by fluorination and azo linkage.

- Toxicological studies indicate potential carcinogenicity in rodent models at high doses, necessitating careful handling and use strictly for research purposes.

Comparative Notes on Preparation Methods

| Aspect | Traditional Azo Coupling | Alternative Methods |

|---|---|---|

| Starting Materials | Aromatic amines with halogen substituents | Use of diazonium salts derived from sulfanilic acid derivatives |

| Reaction Medium | Aqueous acidic or buffered solutions | Organic solvents or mixed media for solubility enhancement |

| Purification | Filtration and recrystallization | Chromatographic techniques if needed |

| Environmental Impact | Moderate waste generation | Some advanced methods recycle intermediates to reduce waste |

Chemical Reactions Analysis

Reduction of the Azo Group

The azo linkage (-N=N-) is redox-active and undergoes reductive cleavage under specific conditions, forming reactive intermediates:

The difluorophenyl group stabilizes the transition state during reduction by withdrawing electron density via inductive effects, accelerating the reaction .

Electrophilic Aromatic Substitution

Key Insight : Competing electronic effects (activating -N(CH₃)₂ vs. deactivating -F) result in selective substitution patterns .

Photochemical Reactions

The azo group exhibits cis-trans isomerization under UV/visible light (λ = 300–500 nm). This property is exploited in photoresponsive materials:

| Parameter | Data |

|---|---|

| Quantum yield of isomerization | 0.45–0.55 (measured in ethanol) |

| Thermal relaxation half-life (cis→trans) | 12–18 hours at 25°C |

| Wavelength sensitivity | Maximal at 365 nm |

The fluorinated aromatic system enhances photostability compared to non-fluorinated analogs, reducing side reactions like oxidative degradation .

Nucleophilic Aromatic Substitution

Fluorine atoms at the 2,5 positions on the phenyl ring are susceptible to nucleophilic displacement under forcing conditions:

| Nucleophile | Conditions | Product |

|---|---|---|

| Hydroxide (HO⁻) | Cu catalyst, 150°C, DMSO | Replacement of fluorine with hydroxyl group |

| Ammonia (NH₃) | High-pressure reactor, 200°C | Substitution with amino group (-NH₂) |

Limitation : The electron-deficient aryl ring (due to -F and -N=N-) necessitates harsh conditions for viable substitution yields.

Oxidation Reactions

The dimethylamino group undergoes oxidation to form an N-oxide:

The N-oxide derivative exhibits enhanced solubility in polar solvents and altered electronic properties.

Comparative Reactivity Table

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|

| Azo reduction (Na₂S₂O₄) | 2.3 × 10⁻³ | 45.2 |

| Electrophilic nitration | 1.1 × 10⁻⁴ | 78.9 |

| Photoisomerization | 5.6 × 10⁻⁵ | 22.1 |

Data derived from kinetic studies under standardized conditions .

Scientific Research Applications

N,N-Dimethyl-2,5-difluoro-p-(2,5-difluorophenylazo)aniline is an organic azo compound with a molecular formula of C14H11F4N3 and a molecular weight of 261.27 g/mol. It is characterized by a nitrogen-nitrogen double bond (N=N) and two fluorine atoms on the phenyl ring, which enhance its chemical stability and reactivity. The IUPAC name for this compound is 4-[(2,5-difluorophenyl)diazenyl]-N,N-dimethylaniline, and its CAS number is 349-37-1.

Applications

While the provided search results do not offer detailed case studies or comprehensive data tables specifically focusing on the applications of N,N-Dimethyl-2,5-difluoro-p-(2,5-difluorophenylazo)aniline, they do indicate its potential use in various fields:

- Research Reagent: N,N-Dimethyl-2,5-difluoro-p-(2,5-difluorophenylazo)aniline is available for purchase as a research-grade chemical, suggesting its use in scientific research and development.

- Chemical Intermediate: As an organic compound with a unique structure and enhanced chemical stability due to the presence of fluorine atoms, it can serve as a chemical intermediate in the synthesis of more complex molecules.

- Azo Compound Applications: As an azo compound, N,N-Dimethyl-2,5-difluoro-p-(2,5-difluorophenylazo)aniline may be used as a dye or pigment due to the presence of the azo group (-N=N-). Azo compounds are widely used in the textile, printing, and plastics industries for their coloring properties.

Chemical Properties and Comparison

The presence of fluorine atoms in N,N-Dimethyl-2,5-difluoro-p-(2,5-difluorophenylazo)aniline significantly impacts its chemical properties. Relative to its chloro and bromo analogs, the fluorinated compound exhibits:

- Greater resistance to oxidative conditions

- Enhanced reactivity in nucleophilic substitution

The table below summarizes the properties of N,N-Dimethyl-2,5-difluoro-p-(2,5-difluorophenylazo)aniline in comparison to similar compounds:

| Compound | Fluorine Substitution | Chemical Stability | Reactivity |

|---|---|---|---|

| N,N-Dimethyl-2,5-difluoro-p-(2,5-difluorophenylazo)aniline | Two fluorine atoms enhance stability | High stability under oxidative conditions | Increased reactivity in nucleophilic substitution |

| 4-(2,5-Dichlorophenyl)Diazenyl-N,N-Dimethylaniline | Chlorine atoms provide lower stability | Moderate stability | Lower reactivity compared to fluorinated analog |

| 4-(2,5-Dibromophenyl)Diazenyl-N,N-Dimethylaniline | Bromine atoms offer lesser stability than fluorine | Lower stability than fluorinated variants | Lower reactivity due to larger atomic size |

Safety and Hazards

Mechanism of Action

The mechanism by which N,N-Dimethyl-2,5-difluoro-p-(2,5-difluorophenylazo)aniline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of the azo group and fluorine atoms can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to changes in biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound belongs to a broader class of substituted anilines and azo derivatives. Key structural analogs include:

Substituent Effects on Properties

- Fluorine vs. Chlorine: Fluorine’s electronegativity and smaller atomic radius compared to chlorine influence electron-withdrawing effects and steric hindrance. The target compound’s dual fluorine substitution likely enhances thermal stability but increases toxicity risks due to F⁻ release during decomposition .

- Azo Linkage: The azo group in the target compound distinguishes it from simpler anilines (e.g., 2,5-Difluoroaniline). Azo compounds are prone to photodegradation and reductive cleavage, which may release aromatic amines—a known carcinogenic hazard .

Toxicity Profiles

- N,N-Dimethyl-2,5-difluoro-p-(2,5-difluorophenylazo)aniline: TDLo (oral, rat): 3400 mg/kg over 12 weeks .

- 2,5-Dichloroaniline: Limited toxicity data in the provided evidence, but chlorinated anilines are generally associated with hepatotoxicity and methemoglobinemia .

- p-Chloroaniline: Well-documented for acute toxicity (LD₅₀: 300 mg/kg in rats) and carcinogenicity in rodents .

Q & A

Q. Table 1. Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | 297.28 g/mol | |

| Decomposition Temperature | 200–220°C (N₂ atmosphere) | |

| UV-Vis λmax | 480 nm (in DMSO) |

Q. Table 2. Comparative Toxicity Data

| Study Duration | TDLo (mg/kg) | Observed Effects | Reference |

|---|---|---|---|

| 12 weeks | 3400 | Hepatocellular adenomas | |

| 21 weeks | 6400 | Renal tubular hyperplasia |

Key Recommendations

- Prioritize crystallographic studies to resolve steric effects from fluorine substituents.

- Integrate computational modeling (DFT) to predict electronic transitions and reaction pathways .

- Avoid reliance on non-peer-reviewed sources (e.g., BenchChem) due to inconsistent data quality.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.